1,2-Dimethylbenzimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
1,2-Dimethylbenzimidazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1,2-Dimethylbenzimidazole, a heterocyclic aromatic compound of significant interest in pharmaceutical and materials science research. From its fundamental properties to its synthesis and diverse applications, this document offers a technical resource for scientists and professionals in drug development and chemical research.
Section 1: Core Chemical Identity and Properties
1,2-Dimethylbenzimidazole, a benzimidazole derivative, is a white to pale yellow crystalline powder. Its core structure, consisting of a benzene ring fused to an imidazole ring with two methyl substituents, underpins its unique chemical reactivity and utility in various scientific domains.
CAS Number: 2876-08-6[1][2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 1,2-Dimethylbenzimidazole is presented in the table below, compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₀N₂ | [1][2] |
| Molecular Weight | 146.19 g/mol | [1][2][4] |
| Melting Point | 108 - 112 °C | [1][5] |
| Boiling Point | 164 °C at 6 mmHg | [1][5] |
| Appearance | White to almost white crystalline powder | [1] |
| Solubility | Soluble in methanol | [5] |
| Purity | ≥ 98% (GC) | [1][2] |
Spectral Data
The structural elucidation of 1,2-Dimethylbenzimidazole is well-supported by various spectroscopic techniques. Representative data is summarized below:
-
¹H NMR Spectroscopy: Predicted spectra are available in chemical databases.[6][7]
-
¹³C NMR Spectroscopy: Spectral data is available for analysis.[4]
-
Infrared (IR) Spectroscopy: Characteristic absorption bands confirm the functional groups present in the molecule.[4][8]
-
Mass Spectrometry (GC-MS): The mass spectrum shows a molecular ion peak corresponding to its molecular weight.[4]
Section 2: Synthesis of 1,2-Dimethylbenzimidazole
The synthesis of 1,2-disubstituted benzimidazoles, including 1,2-Dimethylbenzimidazole, can be achieved through various methods. A common and efficient approach involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids.[9][10] Microwave-assisted synthesis has emerged as a rapid and environmentally friendly alternative to conventional heating methods.[11]
General Microwave-Assisted Synthesis Protocol
This protocol outlines a general procedure for the synthesis of 1,2-disubstituted benzimidazoles, which can be adapted for 1,2-Dimethylbenzimidazole. The use of a Lewis acid catalyst like Erbium(III) triflate (Er(OTf)₃) can significantly enhance reaction rates and yields under solvent-free conditions.[11]
Materials:
-
N-substituted-o-phenylenediamine
-
Appropriate aldehyde (e.g., acetaldehyde for the 2-methyl group)
-
Erbium(III) triflate (Er(OTf)₃)
-
Ethyl acetate
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Microwave reactor
-
Standard laboratory glassware
Procedure:
-
To a 3 mL glass vial, add the N-substituted-o-phenylenediamine (1 mmol) and Er(OTf)₃ (1 mol%).
-
Add the corresponding aldehyde (1 mmol) to the mixture.
-
Place the vial in a microwave reactor and irradiate for 5-15 minutes at a set temperature (e.g., 60 °C).[11]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC/MS).[11]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
To separate the catalyst, add water to the reaction mixture and extract the product with ethyl acetate (4 x 3 mL).[11]
-
Combine the organic phases and dry over anhydrous Na₂SO₄.[11]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for instance by recrystallization from a suitable solvent like hot boiling water.[12]
Caption: Microwave-assisted synthesis workflow for 1,2-Dimethylbenzimidazole.
Section 3: Key Applications
1,2-Dimethylbenzimidazole is a versatile compound with applications spanning pharmaceuticals, catalysis, and material science.[1]
Role in Vitamin B12 Biosynthesis
A critically important role of a related compound, 5,6-dimethylbenzimidazole, is its function as the lower axial ligand for the cobalt ion in coenzyme B12.[13][14][15][16] This highlights the biological significance of the dimethylbenzimidazole scaffold. The biosynthesis of this ligand is a fascinating process, with evidence suggesting it can be formed from riboflavin through an oxidative cascade.[13]
Caption: Simplified structure of Coenzyme B12 showing the dimethylbenzimidazole ligand.
Pharmaceutical and Agrochemical Intermediate
The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceutical agents.[17][18][] 1,2-Dimethylbenzimidazole serves as a key building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Its derivatives have been investigated for a wide range of biological activities, including as anthelmintics, antifungals, and even for potential anti-diabetic properties.[9][17]
Ligand in Catalysis and Material Science
The ability of 1,2-Dimethylbenzimidazole to act as a ligand for metal ions makes it valuable in coordination chemistry and catalysis.[1] It can enhance reaction rates and selectivity in organic synthesis.[1] Furthermore, its thermal stability and chemical resistance lend it to applications in the development of advanced materials such as polymers and coatings.[1]
Section 4: Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1,2-Dimethylbenzimidazole.
Hazard Identification:
-
Harmful if swallowed.[20]
-
Causes skin irritation.[20]
-
Causes serious eye irritation/damage.[20]
-
May cause respiratory irritation.[20]
Recommended Precautions:
-
Handling: Use in a well-ventilated area or outdoors.[20] Avoid breathing dust, fume, gas, mist, vapors, or spray.[20] Wash hands thoroughly after handling.[20] Do not eat, drink, or smoke when using this product.[20]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[20]
-
Storage: Store in a cool, dark, and dry place, away from incompatible materials such as oxidizing agents. Keep containers tightly closed in a well-ventilated place.[21]
-
First Aid:
-
If on skin: Wash with plenty of soap and water.[20]
-
If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[20]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth.[20] Call a POISON CENTER or doctor/physician if you feel unwell.[21]
-
For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[20][21]
Section 5: Conclusion
1,2-Dimethylbenzimidazole is a compound with a rich chemical profile and a broad spectrum of applications. Its significance as a synthetic intermediate in the pharmaceutical and agrochemical industries, coupled with its role as a ligand in catalysis and its connection to the vital coenzyme B12, underscores its importance in both academic and industrial research. This guide provides a foundational understanding for researchers and drug development professionals to effectively and safely utilize this versatile molecule in their endeavors.
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The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - MDPI. (URL: [Link])
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Formation of the dimethylbenzimidazole ligand of coenzyme B(12) under physiological conditions by a facile oxidative cascade - PubMed. (URL: [Link])
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The Miracle of Vitamin B12 Biochemistry - MDPI. (URL: [Link])
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Vitamin B12 (Cobalamin) Biosynthesis - YouTube. (URL: [Link])
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